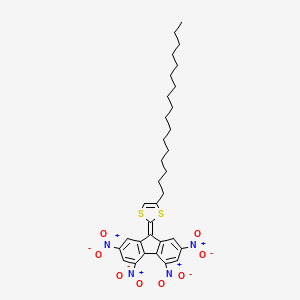![molecular formula C8H8N2O B14241939 1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine CAS No. 478919-90-3](/img/structure/B14241939.png)
1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by a fused ring system that includes a furan ring and a diazepine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize automated systems to control reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of 5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors in the body, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE include other diazepine derivatives, such as:
- 1,4-Diazepine
- 1,3-Diazepine
- Benzodiazepine
- Oxazepine
- Thiazepine
Uniqueness
The uniqueness of 5H-1,4-METHANO-1H-FURO[3,4-E][1,3]DIAZEPINE lies in its fused ring structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject for research and development .
Properties
CAS No. |
478919-90-3 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-oxa-8,10-diazatricyclo[6.2.1.02,6]undeca-2,5,9-triene |
InChI |
InChI=1S/C8H8N2O/c1-6-3-11-4-7(6)8-2-10(1)5-9-8/h3-5,8H,1-2H2 |
InChI Key |
RVSJNDLGXOIHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=COC=C3CN1C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


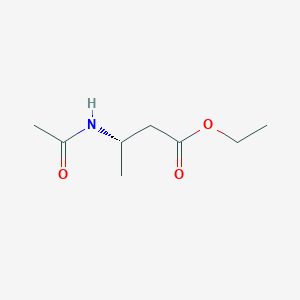
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
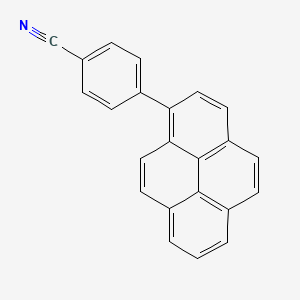

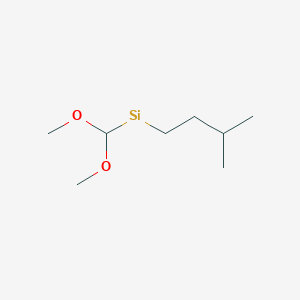
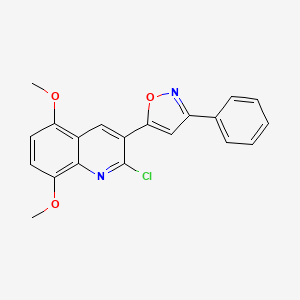
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
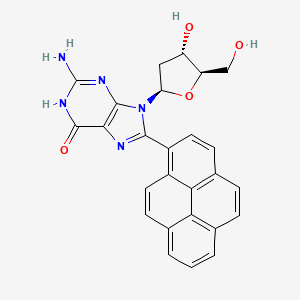
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
